molecular formula C13H21Cl2NO2 B4214286 N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride

Cat. No.: B4214286
M. Wt: 294.21 g/mol
InChI Key: ULNLVKQYFJHIBJ-UHFFFAOYSA-N
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Description

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group and two methoxy groups attached to a benzyl ring, along with a propanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4,5-dimethoxybenzyl chloride and 2-methyl-1-propanamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts: A base such as triethylamine is often used to facilitate the reaction.

    Purification: The product is purified through recrystallization or column chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
  • N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride
  • N-(3-Chloro-4,5-dimethoxybenzyl)-1-heptanamine hydrochloride

Uniqueness

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride is unique due to its specific substitution pattern on the benzyl ring and the presence of a propanamine moiety

Properties

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2.ClH/c1-9(2)7-15-8-10-5-11(14)13(17-4)12(6-10)16-3;/h5-6,9,15H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNLVKQYFJHIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C(=C1)Cl)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
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N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride

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